molecular formula C19H18O7 B11055948 (E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one

(E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one

Cat. No.: B11055948
M. Wt: 358.3 g/mol
InChI Key: WOAUFEYSFFBTON-GQCTYLIASA-N
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Description

(E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde and 3-hydroxy-4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochalcones.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can modulate various signaling pathways, including those involved in oxidative stress, inflammation, and cell proliferation. Its antioxidant properties help neutralize free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with similar antioxidant and anti-inflammatory properties.

    Curcumin: A well-known natural compound with a similar structure and biological activities.

Uniqueness

(E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methoxy and hydroxy groups enhances its solubility, reactivity, and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H18O7/c1-22-15-7-5-11(8-14(15)21)13(20)6-4-12-9-16-18(26-10-25-16)19(24-3)17(12)23-2/h4-9,21H,10H2,1-3H3/b6-4+

InChI Key

WOAUFEYSFFBTON-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C(=C2OC)OC)OCO3)O

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C(=C2OC)OC)OCO3)O

Origin of Product

United States

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